5-Amino-2-(4-aminophenyl)benzofuran
Overview
Description
The compound "5-Amino-2-(4-aminophenyl)benzofuran" is a derivative of benzofuran, which is a heterocyclic compound with interesting biological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and potential applications. For instance, the first paper discusses the synthesis of 4-amino-2-arylamino-5-(benzofuran-2-oyl)thiazoles, which are benzofuran hybrids with potential antidiabetic activity . The second paper describes the synthesis and characterization of azo-benzoic acids, which, like benzofurans, are aromatic compounds with potential for diverse chemical applications .
Synthesis Analysis
The synthesis of benzofuran derivatives can be complex, involving multiple steps and various reagents. In the first paper, the authors report the mechanochemical synthesis of diaminothiazole-benzofuran hybrids, which is a solvent-less method that offers a rapid and environmentally friendly approach to synthesizing these compounds . This method could potentially be adapted for the synthesis of "5-Amino-2-(4-aminophenyl)benzofuran" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is crucial for their biological activity. In the first paper, molecular docking studies were used to predict the interaction of the synthesized compounds with enzymes involved in diabetes, suggesting that the molecular structure of these compounds is compatible with the active sites of the enzymes . Similarly, the molecular structure of "5-Amino-2-(4-aminophenyl)benzofuran" would be expected to play a significant role in its chemical and biological properties.
Chemical Reactions Analysis
The chemical reactivity of benzofuran derivatives can be influenced by the presence of functional groups and the overall molecular structure. The second paper discusses the acid-base dissociation and azo-hydrazone tautomerism of azo-benzoic acids in solution, which are influenced by solvent composition and pH . These types of reactions could also be relevant for "5-Amino-2-(4-aminophenyl)benzofuran," depending on its specific functional groups and the conditions under which it is studied.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are important for their practical applications. While the papers provided do not directly discuss these properties for "5-Amino-2-(4-aminophenyl)benzofuran," they do provide methods for characterizing similar compounds. For example, spectroscopic techniques such as NMR, UV-VIS, and IR were used to characterize the structures of azo-benzoic acids . These techniques could be applied to determine the physical and chemical properties of "5-Amino-2-(4-aminophenyl)benzofuran."
Scientific Research Applications
Benzofuran Derivatives
Benzofuran compounds, including “5-Amino-2-(4-aminophenyl)benzofuran”, are ubiquitous in nature . They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications .
- Summary of Application : Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These substances are potential natural drug lead compounds .
- Methods of Application : The methods of application or experimental procedures vary depending on the specific application. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .
- Results or Outcomes : The outcomes also depend on the specific application. For instance, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
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Antimicrobial Agents
- Summary of Application : Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
- Methods of Application : The methods of application or experimental procedures vary depending on the specific application. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .
- Results or Outcomes : The outcomes also depend on the specific application. For instance, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
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Neurotransmitter Release Mediation
- Summary of Application : Some benzofuran derivatives, such as 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB), are putative entactogen drugs of the phenethylamine and amphetamine classes . These compounds stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
- Methods of Application : The methods of application or experimental procedures would involve administering the compound and observing its effects on neurotransmitter release in the brain .
- Results or Outcomes : The outcomes would depend on the specific application and experiment, but could include changes in neurotransmitter release and associated behaviors .
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Antiviral Agents
- Summary of Application : Some benzofuran derivatives have been found to exhibit antiviral effects . For example, a benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .
- Methods of Application : The methods of application or experimental procedures would involve administering the compound and observing its effects on viral activity .
- Results or Outcomes : The outcomes would depend on the specific application and experiment, but could include changes in viral activity .
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Treatment of Skin Diseases
- Summary of Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
- Methods of Application : The methods of application or experimental procedures would involve administering the compound and observing its effects on skin conditions .
- Results or Outcomes : The outcomes would depend on the specific application and experiment, but could include improvements in skin conditions .
Safety And Hazards
properties
IUPAC Name |
2-(4-aminophenyl)-1-benzofuran-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMCNLLISWDXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455447 | |
Record name | 2-(4-Aminophenyl)-1-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(4-aminophenyl)benzofuran | |
CAS RN |
84102-58-9 | |
Record name | 2-(4-Aminophenyl)-1-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-(4-aminophenyl)benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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